molecular formula C17H22N2O3 B14418631 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one

Cat. No.: B14418631
M. Wt: 302.37 g/mol
InChI Key: LNMMELGWSMPKAS-XMHGGMMESA-N
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Description

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the pyridine ring, and the addition of the ethoxy and propylcarbonimidoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other pyridine or cyclohexene derivatives. Examples include:

  • 2-[(E)-N-ethoxy-C-methylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one
  • 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one

Uniqueness

What sets 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O3/c1-3-5-14(19-22-4-2)17-15(20)10-13(11-16(17)21)12-6-8-18-9-7-12/h6-9,13,20H,3-5,10-11H2,1-2H3/b19-14+

InChI Key

LNMMELGWSMPKAS-XMHGGMMESA-N

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CC=NC=C2)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2=CC=NC=C2)O

Origin of Product

United States

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